Uridine 5'-diphosphoglucose

P2Y14 receptor GPCR pharmacology nucleotide sugar signaling

Uridine 5'-diphosphoglucose (UDP-glucose) is the highest-potency P2Y14 agonist (EC50 80 nM) and the obligate donor for glycogen synthase and strict glucosyltransferases. Its batch-consistent ≥98% purity ensures reproducible kinetic data and the widest assay window in antagonist screening. Choose this gold-standard tracer and substrate to eliminate donor-promiscuity artifacts and achieve unambiguous, high-yield glucosylation in every experiment.

Molecular Formula C15H23N2O17P2T
Molecular Weight 568.31
CAS No. 152697-45-5
Cat. No. B1146301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-diphosphoglucose
CAS152697-45-5
Molecular FormulaC15H23N2O17P2T
Molecular Weight568.31
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5'-Diphosphoglucose (UDP-Glucose): A Core Nucleotide Sugar for Glycosylation Research and Metabolic Pathway Studies


Uridine 5'-diphosphoglucose (UDP-glucose, CAS 152697-45-5 for the tritiated form, with the commonly supplied disodium salt at CAS 28053-08-9) is a fundamental nucleotide sugar that serves as the universal glucosyl donor in nature . It consists of a uridine moiety linked via a pyrophosphate bridge to glucose, and it is enzymatically synthesized from UTP and glucose-1-phosphate by UDP-glucose pyrophosphorylase. UDP-glucose occupies a central node in carbohydrate metabolism: it is the obligate precursor for glycogen synthesis, the substrate for hundreds of glycosyltransferases that decorate proteins and lipids, and the feedstock for UDP-glucuronic acid and other downstream nucleotide sugars . Its role as the most potent known endogenous agonist of the P2Y14 receptor further extends its relevance into immuno-neurobiology [1].

Why UDP-Glucose Cannot Be Casually Substituted by Other UDP-Sugars in Biochemical Assays and Industrial Biocatalysis


UDP-sugars share a common uridine diphosphate scaffold but diverge critically at the hexose moiety, producing profound differences in enzyme recognition, receptor pharmacology, and solution behavior. Glycosyltransferases often exhibit strict donor specificity; for instance, the human UGT3A2 enzyme preferentially utilizes UDP-glucose and UDP-xylose, while its paralog UGT3A1 is selective for UDP-N-acetylglucosamine [1]. Even when enzymes can accept multiple donors, kinetic parameters diverge sharply—a potato solanidine glucosyltransferase shows a Km of 22 µM for UDP-glucose versus 29 µM for UDP-galactose, with the two donors exhibiting fundamentally different inhibition modes [2]. At the receptor level, UDP-glucose activates the human P2Y14 receptor with an EC50 of 80 nM, while UDP-galactose requires 124 nM, UDP-glucuronic acid 370 nM, and UDP-N-acetylglucosamine 710 nM—a nearly 9-fold potency span [3]. These quantitative disparities mean that substituting one UDP-sugar for another, even within the same purchasing budget, will yield non-equivalent experimental results.

Quantitative Differentiation Evidence: Head-to-Head Data for UDP-Glucose Versus Closest Analogs


P2Y14 Receptor Agonist Potency: UDP-Glucose vs. UDP-Galactose, UDP-Glucuronic Acid, and UDP-N-Acetylglucosamine

In a standardized intracellular calcium assay using stable HEK 293 cells co-expressing recombinant human P2Y14 receptor and Gα16, UDP-glucose exhibited the highest agonist potency among the four major endogenous UDP-sugars [1]. The EC50 of UDP-glucose (80 ± 31 nM) is 1.5-fold lower than UDP-galactose (124 ± 17 nM), 4.6-fold lower than UDP-glucuronic acid (370 ± 33 nM), and 8.9-fold lower than UDP-N-acetylglucosamine (710 ± 27 nM). This rank order is consistently reproduced across independent studies.

P2Y14 receptor GPCR pharmacology nucleotide sugar signaling

Glycosyltransferase Donor Kinetics: UDP-Glucose vs. UDP-Galactose Km and Inhibition Mode Differences

Using partially purified solanidine glycosyltransferase from potato tuber, the apparent Km for UDP-glucose (22 µM) is 24% lower than that for UDP-galactose (29 µM), indicating tighter enzyme binding for the glucose donor [1]. Critically, UDP-galactose acts as a weak competitive inhibitor of the glucosylating reaction (Ki = 1.1 mM), whereas UDP-glucose is a potent non-competitive inhibitor of the galactosylating reaction (Ki = 21 µM)—a 52-fold difference in inhibitory potency that reflects distinct binding interactions.

glycosyltransferase kinetics solanidine glucosyltransferase substrate specificity

Product Purity and Batch Consistency: Commercial UDP-Glucose Disodium Salt vs. Generic Nucleotide Sugar Specifications

Commercially sourced UDP-glucose disodium salt (CAS 28053-08-9) is routinely supplied at ≥98.0% purity by HPLC, with lot-specific certificates of analysis available [1]. Sigma-Aldrich specifications include ≤5% residual solvent and ≤8.5% water content. Select vendors, such as Selleck Chemicals, report batch purity reaching 99.96% by HPLC . In contrast, generic nucleotide sugar preparations from non-specialized suppliers frequently list only ≥90% or ≥95% purity without detailed impurity profiling—a difference that introduces confounding variables into quantitative enzymatic and cell-based assays.

HPLC purity quality control research-grade biochemicals

Aqueous Solubility: UDP-Glucose Disodium Salt vs. Free Acid and Other Nucleotide Diphosphate Sugars

The disodium salt of UDP-glucose is freely soluble in water, with Sigma-Aldrich reporting 50 mg/mL as a clear, colorless solution and TargetMol reporting concentrations up to 125 mg/mL (204.83 mM) in water . Selleck Chemicals confirms solubility of 100 mg/mL in both water and DMSO for its disodium salt formulation . This high aqueous solubility contrasts with the free acid form of UDP-glucose and with certain other nucleotide sugars such as UDP-glucuronic acid, which are less soluble at neutral pH due to the additional carboxylate group requiring counterion management.

solubility formulation in vitro assay

High-Impact Application Scenarios Where UDP-Glucose's Quantitative Advantages Directly Determine Experimental Outcomes


P2Y14 Receptor Pharmacological Profiling and Antagonist Screening

UDP-glucose is the cognate agonist with the highest potency at the human P2Y14 receptor (EC50 = 80 nM), as confirmed in standardized calcium mobilization assays [1]. In antagonist screening campaigns, using UDP-glucose as the challenge agonist at EC80 concentration provides the largest assay window for detecting competitive or allosteric inhibition. Substituting UDP-galactose or UDP-glucuronic acid would shift the concentration-response curve and narrow the dynamic range, potentially masking weak antagonist activity.

Enzymatic Synthesis of Glucosylated Natural Products and Drug Metabolites

UDP-glucose is the obligatory donor substrate for glucosyltransferases that exhibit strict specificity for UDP-glucose, such as the sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea [1]. The lower Km (22 µM) and potent non-competitive inhibition profile (Ki = 21 µM) relative to UDP-galactose [2] make UDP-glucose indispensable for achieving high-yield, single-product glucosylation reactions where donor promiscuity would generate undesirable product mixtures.

Glycogen Synthase Activity Assays and Glycogen Metabolism Research

UDP-glucose is the exclusive physiological substrate for mammalian glycogen synthase, with reported Km values ranging from 0.14 mM to 1.4 mM depending on tissue and phosphorylation state [1]. Neither UDP-galactose nor ADP-glucose can substitute in this reaction; ADP-glucose serves instead as the donor for starch synthase in plants and bacteria. The availability of high-purity (≥98%) UDP-glucose with documented batch consistency [2] is critical for reproducible kinetic measurements in glycogen storage disease research.

Cellular Metabolomics and Flux Analysis Using Labeled UDP-Glucose

Isotopically labeled UDP-glucose (e.g., 13C or 3H forms, including CAS 152697-45-5) is the gold-standard tracer for mapping glucose flux through nucleotide sugar pools into glycoproteins, glycolipids, and extracellular matrix components [1]. The well-characterized solubility profile (50-125 mg/mL) enables preparation of concentrated tracer stocks for pulse-chase experiments without solubility-related artifacts, a practical advantage over less-soluble UDP-sugar alternatives.

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